molecular formula C17H27N3O13P2 B1264736 dTDP-L-4-oxovancosamine

dTDP-L-4-oxovancosamine

Numéro de catalogue: B1264736
Poids moléculaire: 543.4 g/mol
Clé InChI: LXNLHPYBLNFMEH-VRLCQRPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DTDP-L-4-oxovancosamine is a pyrimidine nucleotide-sugar.

Q & A

Basic Research Questions

Q. How is dTDP-L-4-oxovancosamine structurally characterized using spectroscopic methods?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign proton and carbon signals. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ketone groups at C-4). Cross-reference spectral data with literature or synthetic standards to resolve ambiguities .

Q. What are the foundational steps for synthesizing this compound in vitro?

Begin with enzymatic glycosylation using a thymidylyltransferase (e.g., TDP-sugar synthase) to link thymidine diphosphate (dTDP) to the modified vancosamine precursor. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using ion-exchange chromatography, ensuring removal of unreacted substrates (e.g., excess diethylamine via aqueous washes) .

Q. How are purification challenges addressed for this compound?

Common issues include polar impurities and stability under acidic/basic conditions. Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Confirm purity via high-resolution MS and TLC (Rf comparison). Stabilize the compound in neutral buffers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized to improve yield?

Apply design of experiments (DOE) to test variables: pH, temperature, cofactor concentration (e.g., Mg²⁺), and enzyme-substrate ratios. Use kinetic modeling (e.g., Michaelis-Menten parameters) to identify rate-limiting steps. Engineer enzymes via site-directed mutagenesis (e.g., altering substrate-binding pockets) to enhance catalytic efficiency .

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

Conduct root-cause analysis: (1) Verify compound purity (≥95% via HPLC); (2) Replicate assays under standardized conditions (e.g., buffer composition, incubation time); (3) Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Cross-validate findings with isotopic labeling or cryo-EM to confirm target engagement .

Q. What strategies validate the role of this compound in glycosylation pathways?

Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to disrupt biosynthetic enzymes. Monitor metabolite accumulation via LC-MS. Employ isotopic tracing (¹³C-glucose) to track incorporation into glycoconjugates. Compare with structural analogs to assess substrate specificity .

Q. How to design a comparative study of this compound’s stability under varying pH and temperature?

Use accelerated stability testing: incubate the compound at pH 3–9 and 25–50°C. Quantify degradation products via LC-MS/MS at intervals (0, 24, 48 hrs). Apply Arrhenius kinetics to predict shelf-life. Include chelating agents (e.g., EDTA) to test metal ion effects .

Methodological and Data Management Questions

Q. How to ensure reproducibility in this compound research?

Document protocols in electronic lab notebooks (ELNs) with version control. Share raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) using standardized formats (e.g., JCAMP-DX for NMR). Publish detailed supplementary materials, including negative results and failed experiments .

Q. What frameworks guide hypothesis formulation for this compound’s mechanistic studies?

Develop causal hypotheses using pathway analysis tools (e.g., KEGG, MetaCyc). Test associations via knockout/rescue experiments. For descriptive studies, use high-content imaging (e.g., fluorescent glycan probes) to visualize spatial distribution in cellular models .

Q. How to manage conflicting data on this compound’s substrate specificity?

Perform meta-analysis of published datasets, prioritizing studies with rigorous controls (e.g., substrate saturation curves). Use computational docking (AutoDock Vina) to predict binding affinities for disputed substrates. Validate experimentally via isothermal titration calorimetry (ITC) .

Propriétés

Formule moléculaire

C17H27N3O13P2

Poids moléculaire

543.4 g/mol

Nom IUPAC

[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-13,21H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,17-/m0/s1

Clé InChI

LXNLHPYBLNFMEH-VRLCQRPESA-N

SMILES isomérique

C[C@H]1C(=O)[C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N

SMILES canonique

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-L-4-oxovancosamine
Reactant of Route 2
dTDP-L-4-oxovancosamine
Reactant of Route 3
L-Thymidine
dTDP-L-4-oxovancosamine
Reactant of Route 5
dTDP-L-4-oxovancosamine
Reactant of Route 6
dTDP-L-4-oxovancosamine

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